molecular formula C7H13NO B172490 1-(7-Oxabicyclo[2.2.1]hept-2-yl)methanamine CAS No. 153005-43-7

1-(7-Oxabicyclo[2.2.1]hept-2-yl)methanamine

Cat. No.: B172490
CAS No.: 153005-43-7
M. Wt: 127.18 g/mol
InChI Key: HOGOLKHCHFSFKN-UHFFFAOYSA-N
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Description

1-(7-Oxabicyclo[221]hept-2-yl)methanamine is a bicyclic amine compound featuring an oxabicycloheptane structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Oxabicyclo[2.2.1]hept-2-yl)methanamine typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process .

Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 1-(7-Oxabicyclo[2.2.1]hept-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 1-(7-Oxabicyclo[2.2.1]hept-2-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 1-(7-Oxabicyclo[2.2.1]hept-2-yl)methanamine is unique due to its combination of the bicyclic oxabicycloheptane structure and the presence of an amine group.

Properties

IUPAC Name

7-oxabicyclo[2.2.1]heptan-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGOLKHCHFSFKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30484056
Record name 1-(7-oxabicyclo[2.2.1]hept-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30484056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153005-43-7
Record name 1-(7-oxabicyclo[2.2.1]hept-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30484056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-oxabicyclo[2,2,1]heptan-2-ylmethanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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